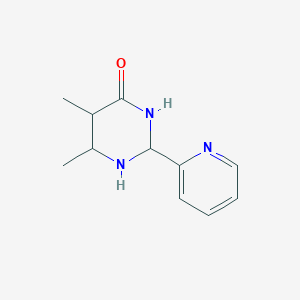
5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 7th position on the quinoxaline ring, along with two keto groups at the 2nd and 3rd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2,3-diaminobenzene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The keto groups at the 2nd and 3rd positions can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoquinoxaline-2,3-dione: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
7-(Trifluoromethyl)quinoxaline-2,3-dione: Lacks the bromine atom, which may influence its reactivity and applications.
5,7-Dibromoquinoxaline-2,3-dione: Contains an additional bromine atom, which may enhance its reactivity in certain reactions.
Uniqueness
5-Bromo-7-(trifluoromethyl)quinoxaline-2,3-dione is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications, offering a balance of reactivity and stability.
Propiedades
Fórmula molecular |
C9H2BrF3N2O2 |
|---|---|
Peso molecular |
307.02 g/mol |
Nombre IUPAC |
5-bromo-7-(trifluoromethyl)quinoxaline-2,3-dione |
InChI |
InChI=1S/C9H2BrF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H |
Clave InChI |
KPIYLANUCGZGGW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=NC(=O)C(=O)N=C21)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12359410.png)

![3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione](/img/structure/B12359422.png)
![Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-](/img/structure/B12359425.png)
![7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12359431.png)





![5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359469.png)

![2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one](/img/structure/B12359479.png)

